molecular formula C15H10O4 B2633395 2-[(E)-2-(furan-3-yl)ethenyl]-5-hydroxy-1-benzofuran-3-carbaldehyde CAS No. 852691-02-2

2-[(E)-2-(furan-3-yl)ethenyl]-5-hydroxy-1-benzofuran-3-carbaldehyde

Cat. No. B2633395
CAS RN: 852691-02-2
M. Wt: 254.241
InChI Key: UKQCRAJIFBPGOD-HNQUOIGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a benzofuran derivative with a molecular weight of 254.24 . It has the IUPAC name 2-[(E)-2-(3-furyl)ethenyl]-5-hydroxy-1-benzofuran-3-carbaldehyde .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H10O4/c16-8-13-12-7-11(17)2-4-14(12)19-15(13)3-1-10-5-6-18-9-10/h1-9,17H/b3-1+ . This suggests that the compound contains 15 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 254.24 . Further details about its physical and chemical properties are not available in the current literature.

Scientific Research Applications

DNA Topoisomerases I and II Inhibition

Research has shown that compounds related to 2-[(E)-2-(furan-3-yl)ethenyl]-5-hydroxy-1-benzofuran-3-carbaldehyde, specifically benzofurans, have been isolated from Gastrodia elata and demonstrated significant inhibitory activities against DNA topoisomerases I and II. These findings are important for understanding the molecular mechanisms of certain diseases and for the development of potential therapeutic agents (Lee et al., 2007).

Chemosensors for Alkali-Earth Metal Cations

A study explored crown-containing arylimines of benzofurans as fluorescent tautomeric chemosensors for Mg2+, Ca2+, and Ba2+. These compounds, including variations of the benzofuran structure, were found to display diagnostic changes in both absorption and emission spectra, indicating potential applications in detecting and measuring metal ions (Dubonosov et al., 2008).

Adenosine A1 Receptor Ligand

Benzofuran derivatives, closely related to this compound, have been found to act as adenosine A1 receptor ligands. These compounds have shown significant potency in radioligand binding, underscoring their potential in receptor-targeted studies and therapies (Yang et al., 1991).

Photoinduced Direct Oxidative Annulation

Research on the oxidative annulation of certain furan and thiophen derivatives has led to the creation of highly functionalized polyheterocyclic compounds. This study's findings are crucial for developing novel synthetic methods in organic chemistry (Zhang et al., 2017).

Future Directions

Research on natural products containing benzofuran has remarkably increased during the past few decades . Newly isolated natural products with complex structures are being studied, characterized, and screened for possible biological activities . This suggests that there is potential for future research and development involving this compound and other benzofuran derivatives.

properties

IUPAC Name

2-[(E)-2-(furan-3-yl)ethenyl]-5-hydroxy-1-benzofuran-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-8-13-12-7-11(17)2-4-14(12)19-15(13)3-1-10-5-6-18-9-10/h1-9,17H/b3-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQCRAJIFBPGOD-HNQUOIGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=C(O2)C=CC3=COC=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1O)C(=C(O2)/C=C/C3=COC=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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